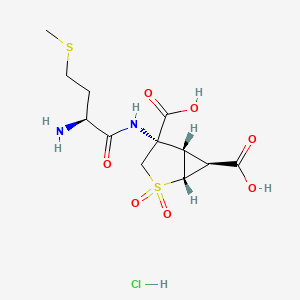

Pomaglumetad methionil hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O7S2.ClH/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17;/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19);1H/t5-,6+,7+,8-,12-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYRTJLEXFSWRJ-LBMFEJOUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@]1(CS(=O)(=O)[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Pomaglumetad Methionil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomaglumetad methionil hydrochloride (formerly known as LY2140023) is an investigational drug that has been explored for the treatment of schizophrenia and other neuropsychiatric disorders. It represents a departure from traditional antipsychotics that primarily target dopamine receptors. Instead, pomaglumetad methionil modulates the glutamatergic system, which is increasingly recognized as playing a crucial role in the pathophysiology of schizophrenia. This technical guide provides an in-depth exploration of the core mechanism of action of pomaglumetad methionil, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Pomaglumetad methionil is a prodrug that is orally bioavailable and readily converted to its active metabolite, pomaglumetad (LY404039).[1][2][3] Pomaglumetad is a selective agonist for the metabotropic glutamate receptor 2 (mGluR2) and metabotropic glutamate receptor 3 (mGluR3), which are members of the Group II metabotropic glutamate receptors.[4] These receptors are primarily located on presynaptic nerve terminals and function as autoreceptors to negatively regulate glutamate release.[3]

Core Mechanism of Action: Targeting Group II Metabotropic Glutamate Receptors

The primary mechanism of action of pomaglumetad is the activation of mGluR2 and mGluR3. These G-protein coupled receptors (GPCRs) are coupled to the inhibitory G protein, Gαi/o.[5] Upon activation by pomaglumetad, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This reduction in cAMP subsequently downregulates the activity of protein kinase A (PKA).[5]

The net effect of this signaling cascade is a reduction in the presynaptic release of glutamate in brain regions where mGluR2 and mGluR3 are expressed.[3] In conditions like schizophrenia, which are hypothesized to involve excessive glutamatergic neurotransmission, this reduction in glutamate release is thought to restore synaptic balance and alleviate symptoms.

Beyond the canonical pathway, activation of mGluR2/3 can also trigger other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and modulation of protein kinase C (PKC) activity.[5][6]

Signaling Pathway of Pomaglumetad (LY404039) at mGluR2/3

Caption: Canonical signaling pathway of pomaglumetad at presynaptic mGluR2/3.

Quantitative Data

Binding Affinity of Pomaglumetad (LY404039)

| Receptor | Ki (nM) |

| Human mGluR2 | 149 ± 11 |

| Human mGluR3 | 92 ± 14 |

| Data from radioligand binding assays with human cloned receptors.[4] |

Clinical Trial Data

Table 1: Efficacy of Pomaglumetad Methionil in Schizophrenia (NCT01328093)

| Treatment Group | N | Baseline PANSS (Mean ± SD) | Change from Baseline at Week 24 (Mean ± SE) | p-value vs Aripiprazole |

| Pomaglumetad Methionil | 516 | 84.5 ± 12.3 | -12.03 ± 0.99 | 0.045 |

| Aripiprazole | 162 | 84.9 ± 12.8 | -15.58 ± 1.58 | - |

| PANSS: Positive and Negative Syndrome Scale. A negative change indicates improvement. |

Table 2: Key Safety and Tolerability Findings (NCT01328093)

| Adverse Event | Pomaglumetad Methionil (n=516) | Aripiprazole (n=162) | p-value |

| Discontinuation due to AEs | 16.2% | 8.7% | 0.020 |

| Serious Adverse Events (SAEs) | 8.2% | 3.1% | 0.032 |

| Nausea | 19.2% | 11.2% | 0.023 |

| Akathisia | 2.5% | 7.5% | 0.007 |

| Weight Change at Week 24 (kg, Mean ± SE) | -2.8 ± 0.4 | 0.4 ± 0.6 | < 0.001 |

Table 3: Efficacy of Pomaglumetad Methionil in Acute Schizophrenia (HBBM Study)

| Treatment Group | N | Change from Baseline PANSS (Mean) | p-value vs Placebo |

| Pomaglumetad Methionil (40 mg BID) | ~200 | Not significantly different from placebo | > 0.05 |

| Pomaglumetad Methionil (80 mg BID) | ~200 | Not significantly different from placebo | > 0.05 |

| Placebo | ~200 | - | - |

| Risperidone (Active Control) | ~100 | Significantly greater improvement than placebo | < 0.05 |

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of pomaglumetad for mGluR2 and mGluR3.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing human mGluR2 or mGluR3 are prepared.

-

Radioligand: A radiolabeled ligand with known affinity for the target receptor (e.g., [3H]LY341495) is used.

-

Incubation: The cell membranes are incubated with the radioligand and varying concentrations of unlabeled pomaglumetad.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of pomaglumetad that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Animal Models of Schizophrenia

1. Amphetamine-Induced Hyperlocomotion in Mice

Objective: To assess the potential antipsychotic-like activity of pomaglumetad methionil.

Methodology:

-

Animals: Male C57BL/6 mice are used.

-

Habituation: Mice are habituated to the testing environment (e.g., open-field arena) for a set period (e.g., 30-60 minutes) on consecutive days prior to the experiment.

-

Drug Administration: Mice are pre-treated with vehicle or pomaglumetad methionil at various doses (e.g., 1, 3, 10 mg/kg, intraperitoneally) a specified time before the amphetamine challenge.

-

Amphetamine Challenge: Amphetamine (e.g., 2.5 mg/kg, intraperitoneally) is administered to induce hyperlocomotion.

-

Locomotor Activity Measurement: Locomotor activity is recorded for a defined period (e.g., 60-90 minutes) using an automated activity monitoring system with infrared beams.[7]

-

Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups.

2. Phencyclidine (PCP)-Induced Hyperlocomotion in Rats

Objective: To evaluate the efficacy of pomaglumetad methionil in a glutamate-based model of schizophrenia.

Methodology:

-

Animals: Male Sprague-Dawley rats are used.

-

Habituation: Rats are habituated to the locomotor activity cages.

-

Drug Administration: Rats are pre-treated with vehicle or pomaglumetad methionil.

-

PCP Challenge: PCP (e.g., 2.5 mg/kg, subcutaneously) is administered to induce hyperlocomotion.[8]

-

Behavioral Assessment: Locomotor activity is measured for a specified duration.

-

Data Analysis: The locomotor response is quantified and analyzed to determine the effect of pomaglumetad methionil on PCP-induced behaviors.

Experimental Workflow for Preclinical Evaluation

Caption: A typical preclinical to clinical workflow for evaluating a drug like pomaglumetad methionil.

Conclusion

This compound operates through a distinct mechanism of action compared to traditional antipsychotics by selectively targeting mGluR2 and mGluR3. Its role as a presynaptic autoreceptor agonist leads to a reduction in glutamate release, offering a potential therapeutic approach for disorders characterized by glutamatergic dysregulation. While clinical trials have yielded mixed results, the exploration of pomaglumetad has significantly advanced our understanding of the glutamatergic system's role in schizophrenia and has paved the way for the development of other glutamate-modulating therapies. Further research may identify specific patient populations who could benefit from this targeted therapeutic strategy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pomaglumetad methionil - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 5. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Group II metabotropic glutamate receptors enhance NMDA receptor currents via a protein kinase C-dependent mechanism in pyramidal neurones of rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. b-neuro.com [b-neuro.com]

- 8. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prodrug Conversion of Pomaglumetad Methionil to Pomaglumetad: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pomaglumetad methionil (LY2140023) was developed as a prodrug to improve the oral bioavailability of its active counterpart, pomaglumetad (LY404039), a selective agonist for the metabotropic glutamate receptors 2 and 3 (mGluR2/3). These receptors are a promising therapeutic target for neurological and psychiatric disorders, including schizophrenia. This technical guide provides an in-depth analysis of the conversion of pomaglumetad methionil to pomaglumetad, detailing the enzymatic processes, pharmacokinetic parameters, and the downstream signaling pathways of the active compound. The information is presented to aid researchers and drug development professionals in understanding the critical aspects of this prodrug strategy.

Introduction

Pomaglumetad is a potent and selective agonist of mGluR2/3, which are G-protein coupled receptors that modulate glutamatergic neurotransmission.[1] Despite its promising preclinical profile, pomaglumetad exhibited poor oral bioavailability in humans, limiting its clinical development.[1] To overcome this limitation, pomaglumetad methionil was synthesized as a methionine amide prodrug.[1] This prodrug strategy leverages endogenous transporters and enzymes to enhance systemic exposure to the active pomaglumetad molecule.

The Conversion Process: From Prodrug to Active Compound

The conversion of pomaglumetad methionil to pomaglumetad is a critical step for its therapeutic activity. This process involves enzymatic hydrolysis of the amide bond linking methionine to the parent molecule.

Key Enzyme and Location of Conversion

In vitro studies have identified dehydropeptidase-1 (DPEP1) as the primary enzyme responsible for the hydrolysis of pomaglumetad methionil.[2] DPEP1 is a membrane-bound zinc-dependent metalloproteinase. The conversion of the prodrug to the active form occurs in several tissues.[2]

Key findings from in vitro studies using human tissue homogenates are summarized below:

-

Intestine and Kidney: These are considered the primary sites of hydrolysis.[2]

-

Plasma: Hydrolysis is also observed in human plasma.[2]

-

Liver: In contrast, liver homogenates did not show significant hydrolytic activity, suggesting a minimal role of the liver in this conversion.[2]

The involvement of DPEP1 was confirmed through inhibition studies. The selective DPEP1 inhibitor, cilastatin , almost completely blocked the formation of pomaglumetad from its prodrug in intestinal and kidney homogenates, as well as in human plasma.[2] Furthermore, experiments with human recombinant DPEP1 demonstrated its direct catalytic activity in this conversion, which was also fully inhibited by cilastatin.[2]

Absorption of the Prodrug

The enhanced oral bioavailability of pomaglumetad methionil is attributed to its interaction with the peptide transporter 1 (PepT1) .[3][4] This transporter facilitates the absorption of the prodrug from the gastrointestinal tract into systemic circulation.[3]

Quantitative Data

The following tables summarize the key quantitative data related to the pharmacokinetics and enzymatic conversion of pomaglumetad methionil.

Table 1: Pharmacokinetic Parameters

| Parameter | Pomaglumetad Methionil (Prodrug) | Pomaglumetad (Active Drug) | Reference(s) |

| Oral Bioavailability | ~49% | 3% (when administered directly) | [1][3] |

| Conversion Rate | ~70% of the prodrug is hydrolyzed to the active form | N/A | [1] |

| Elimination Half-life | 1.5 - 2.4 hours | 2 - 6.2 hours | [3] |

Table 2: In Vitro Enzyme Kinetics

| Enzyme/System | Parameter | Value | Reference(s) |

| Peptide Transporter 1 (PepT1) | Km for pomaglumetad methionil | ~30 µM | [4] |

| Dehydropeptidase-1 (DPEP1) | Inhibitor | Cilastatin | [2] |

| Inhibition of pomaglumetad formation by Cilastatin | Intestinal homogenate | Near complete | [2] |

| Kidney homogenate | Near complete | [2] | |

| Human plasma | Near complete | [2] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature regarding the conversion of pomaglumetad methionil.

In Vitro Hydrolysis Assay in Tissue Homogenates

Objective: To determine the rate and extent of pomaglumetad methionil conversion in various tissues.

Methodology:

-

Preparation of Tissue Homogenates: Human intestinal, kidney, and liver tissues are homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.4). The protein concentration of the homogenates is determined.

-

Incubation: A known concentration of pomaglumetad methionil is added to the tissue homogenates and incubated at 37°C in a shaking water bath.

-

Time-course Sampling: Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Reaction Quenching: The enzymatic reaction in the collected aliquots is stopped by adding a quenching solution, such as acetonitrile or methanol, which also precipitates proteins.

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing pomaglumetad methionil and the formed pomaglumetad, is collected.

-

LC-MS/MS Analysis: The concentrations of both the prodrug and the active drug in the supernatant are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: The rate of disappearance of the prodrug and the rate of appearance of the active drug are calculated to determine the clearance values.

Enzyme Inhibition Studies

Objective: To identify the enzyme(s) responsible for the hydrolysis of pomaglumetad methionil.

Methodology:

-

Inhibitor Pre-incubation: The tissue homogenates (e.g., intestine, kidney) or plasma are pre-incubated with a specific enzyme inhibitor (e.g., cilastatin for DPEP1) for a defined period at 37°C.

-

Initiation of Reaction: The hydrolysis reaction is initiated by adding pomaglumetad methionil.

-

Incubation and Sampling: The mixture is incubated, and samples are collected and processed as described in the in vitro hydrolysis assay protocol.

-

LC-MS/MS Analysis: The concentration of the formed pomaglumetad is quantified.

-

Data Analysis: The formation of pomaglumetad in the presence of the inhibitor is compared to a control group without the inhibitor to determine the degree of inhibition.

Visualizations

Prodrug Conversion Workflow

The following diagram illustrates the key steps involved in the absorption and conversion of pomaglumetad methionil.

Caption: Workflow of pomaglumetad methionil absorption and conversion.

Signaling Pathway of Pomaglumetad

Upon its formation, pomaglumetad acts as an agonist at mGluR2 and mGluR3. The activation of these receptors triggers intracellular signaling cascades that modulate neuronal activity.

Caption: Signaling pathway of pomaglumetad via mGluR2/3 activation.

Conclusion

The development of pomaglumetad methionil as a prodrug for pomaglumetad represents a successful strategy to overcome pharmacokinetic limitations. The conversion is primarily mediated by dehydropeptidase-1 in the intestine, kidney, and plasma. Understanding the specifics of this conversion, including the enzymes involved and the resulting pharmacokinetic profile, is crucial for the continued research and potential clinical application of mGluR2/3 agonists. The detailed information provided in this guide serves as a valuable resource for scientists and researchers in the field of drug development and neuropharmacology.

References

- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 2. In vitro characterization of the bioconversion of pomaglumetad methionil, a novel metabotropic glutamate 2/3 receptor agonist peptide prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pomaglumetad methionil - Wikipedia [en.wikipedia.org]

- 4. In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Metabotropic Glutamate Receptor 2/3 (mGluR2/3) in the Pathophysiology of Schizophrenia: A Technical Guide

Introduction

The glutamate hypothesis of schizophrenia posits that a dysfunction in glutamatergic neurotransmission, particularly a hypofunction of the N-methyl-D-aspartate (NMDA) receptor, is a core element of the disorder's pathophysiology.[1][2] This framework has guided research beyond the dopamine hypothesis, leading to the investigation of novel therapeutic targets within the glutamate system.[3] Among the most promising of these were the Group II metabotropic glutamate receptors, mGluR2 and mGluR3. These G-protein coupled receptors act as crucial modulators of synaptic glutamate levels.[4][5]

Primarily located presynaptically, mGluR2/3 act as autoreceptors to inhibit glutamate release, offering a compelling mechanism to counteract the excessive glutamate signaling thought to arise from NMDA receptor hypofunction.[3][6][7] This led to the development of mGluR2/3 agonists, which showed initial promise in both preclinical models and early clinical trials as a novel, non-dopaminergic antipsychotic treatment.[6][8] However, the subsequent failure of these compounds in pivotal Phase III trials has prompted a deeper, more critical evaluation of the complex role these receptors play in schizophrenia.[2][6] This guide provides an in-depth examination of the molecular functions of mGluR2/3, the preclinical and clinical evidence of their involvement in schizophrenia, and the future directions for targeting this system.

Molecular and Cellular Profile of mGluR2/3 Receptors

Localization and Distribution

mGluR2 and mGluR3 have distinct yet overlapping distributions in the central nervous system. They are found in various combinations in presynaptic, postsynaptic, and glial compartments, suggesting differential roles in modulating synaptic activity.[4][6]

-

mGluR2: Found almost exclusively in neurons, with a high concentration on presynaptic terminals in brain regions implicated in schizophrenia, such as the prefrontal cortex and hippocampus.[9][10] Its localization is often at the preterminal region of the axon, away from the active neurotransmitter release site.[9]

-

mGluR3: More widely distributed, being expressed by neurons, astrocytes, and microglia.[10] Like mGluR2, it is found presynaptically where it inhibits neurotransmitter release.[11] However, it is also located postsynaptically and on glial cells, where it may play roles in neuroprotection and modulation of NMDA receptor function.[4][10] Postmortem studies have identified high levels of mGluR3 in the hippocampus and moderate levels in the caudate nucleus and nucleus accumbens.[4]

Signaling Pathways

As members of the Group II mGluR family, both mGluR2 and mGluR3 are canonically coupled to the Gαi/o class of G-proteins.[5][12] Activation of this pathway leads to the inhibition of adenylyl cyclase (AC), which in turn reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP) and the activity of protein kinase A (PKA).[6][12][13]

Beyond this primary pathway, mGluR2/3 activation can trigger other signaling cascades:

-

MAPK/ERK Pathway: Activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, likely mediated by the release of Gβγ subunits.[9][13]

-

Ion Channel Modulation: Inhibition of voltage-sensitive Ca2+ channels and activation of K+ channels.[12][13]

-

PI3K Pathway: Coupling to phosphatidylinositol 3-kinase (PI3K) activity.[5][9]

Dual Presynaptic and Postsynaptic Functions

The therapeutic hypothesis for mGluR2/3 agonists in schizophrenia is largely based on their presynaptic function. However, their postsynaptic actions create a more complex and somewhat paradoxical picture.[6]

-

Presynaptic Inhibition: As autoreceptors on glutamatergic terminals, their activation provides negative feedback, reducing the release of glutamate.[6][9] This is thought to normalize the hyperglutamatergic state associated with NMDA receptor hypofunction.[6]

-

Postsynaptic Modulation: Activation of postsynaptic mGluR2/3 can indirectly enhance the function and surface expression of NMDA and AMPA receptors through various intracellular signaling cascades, including Src signaling and Akt/GSK-3β pathways.[4][6]

This dual action—presynaptically reducing glutamate release while postsynaptically enhancing glutamate receptor function—may represent a mechanism to "reset" synaptic balance.[6] The presynaptic effect is generally considered immediate, while the postsynaptic modulation occurs more slowly via intracellular pathways.[6]

Preclinical Evidence from Animal Models

A substantial body of preclinical work has investigated mGluR2/3 agonists using animal models relevant to schizophrenia.

Pharmacological Models

The most common models use NMDA receptor antagonists like phencyclidine (PCP), ketamine, or MK-801 to induce schizophrenia-like behaviors in rodents.[6][9]

-

NMDA Antagonist Models: mGluR2/3 agonists such as LY354740, LY379268, and LY404039 have been shown to effectively reverse multiple deficits in these models, including hyperlocomotion, stereotypy, working memory impairments, and deficits in prepulse inhibition.[6][8][9][14]

-

Dopaminergic Models: In models using amphetamine to induce hyperlocomotion (by increasing dopamine activity), mGluR2/3 agonists also demonstrate efficacy, suggesting an interaction between the glutamate and dopamine systems.[6][9]

Differentiating mGluR2 and mGluR3 Roles

Distinguishing the specific contributions of mGluR2 and mGluR3 has been challenging due to a lack of selective ligands.[10] However, studies using knockout mice have provided critical insights:

-

Antipsychotic-like Effects: The reversal of NMDA antagonist-induced behaviors by mGluR2/3 agonists is typically abolished in mGluR2 knockout mice but not in mGluR3 knockout mice. This strongly suggests that mGluR2 activation mediates the primary antipsychotic-like effects .[6][15]

-

Neuroprotective and Cognitive Roles: Conversely, evidence suggests mGluR3 is more critically involved in neuroprotection and may have a more direct role in modulating cognition.[4][8][10]

Summary of Preclinical Data

The table below summarizes key findings from preclinical studies using mGluR2/3 agonists in animal models of schizophrenia.

| Compound | Animal Model | Dose Range (mg/kg, IP) | Key Behavioral Effects | Reference(s) |

| LY354740 | PCP-induced hyperlocomotion, working memory deficits | 0.025 - 1 | Reversed hyperlocomotion and working memory deficits. | [6][8] |

| LY379268 | PCP-induced hyperlocomotion, prepulse inhibition deficits | 0.125 - 10 | Reversed hyperlocomotion and prepulse inhibition deficits. | [6] |

| LY404039 | Amphetamine-induced hyperlocomotion | 10 | Reversed amphetamine-induced increases in ambulation. | [6] |

| LY379268 | MK-801-induced auditory processing deficits | 3 | Partially restored auditory-evoked brain oscillations. | [16] |

Evidence from Human Studies

The translation of promising preclinical findings to clinical efficacy has been fraught with challenges, highlighted by postmortem brain studies and large-scale clinical trials.

Postmortem Brain Studies

Analyses of postmortem brain tissue from individuals with schizophrenia have yielded inconsistent results regarding the expression of mGluR2/3.[1][4] However, a key and replicated finding has emerged from studies of the dorsolateral prefrontal cortex (DLPFC):

-

Reduced mGluR3 Protein: A significant reduction in mGluR3 receptor protein has been observed in the DLPFC of schizophrenia patients, while mGluR2 levels remained unchanged.[4][11][17]

-

Increased GCPII Enzyme: The same studies found a significant increase in glutamate carboxypeptidase II (GCPII), the enzyme that metabolizes N-acetylaspartylglutamate (NAAG).[4][11][17]

-

Implication: Since NAAG is the only known endogenous agonist for mGluR3, this combination of reduced receptor levels and increased degradation of its endogenous agonist strongly suggests that NAAG-mediated signaling via mGluR3 is impaired in the DLPFC in schizophrenia .[4][11][17]

| Protein | Brain Region | Finding in Schizophrenia | Implication | Reference(s) |

| mGluR3 | Dorsolateral Prefrontal Cortex (DLPFC) | ▼ Decreased | Impaired NAAG/mGluR3 signaling | [4][11][17] |

| mGluR2 | Dorsolateral Prefrontal Cortex (DLPFC) | ↔ No Change | - | [4][11][17] |

| GCPII | Dorsolateral Prefrontal Cortex (DLPFC) | ▲ Increased | Increased degradation of NAAG | [4][11][17] |

| mGluR2/3 | Anterior Cingulate Cortex (ACC) | ↔ No Change | Region-specific alterations | [18] |

Clinical Trials of mGluR2/3 Agonists

The development of the mGluR2/3 agonist pomaglumetad methionil (a prodrug of LY404039) marked a significant attempt to translate the glutamate hypothesis into a viable treatment.

-

Phase II Success: An early Phase II study demonstrated that the compound significantly improved both positive and negative symptoms of schizophrenia compared to placebo, with an efficacy comparable to the atypical antipsychotic olanzapine.[6][8][9] Critically, this was achieved without the common side effects of existing antipsychotics, such as extrapyramidal symptoms, weight gain, or prolactin elevation.[8][9][19]

-

Phase III Failure: Despite this initial success, subsequent large-scale Phase III clinical trials failed to show a significant difference between pomaglumetad and placebo, leading the manufacturer to terminate its development.[2][6]

| Compound | Trial Phase | Primary Outcome Measure | Key Findings | Reference(s) |

| LY2140023 | Phase II | PANSS Total Score | Significant improvement in positive and negative symptoms vs. placebo. Favorable side-effect profile. | [6][8][9] |

| LY2140023 | Phase III | PANSS Total Score | Failed to separate from placebo, leading to termination of development. | [2][6] |

Experimental Protocols

Protocol: NMDA Antagonist-Induced Hyperlocomotion

This protocol describes a standard method for assessing the antipsychotic-like potential of a compound by measuring its ability to reverse hyperlocomotion induced by an NMDA receptor antagonist.

-

Subjects: Adult male C57BL/6 mice (8-10 weeks old). Animals are group-housed with ad libitum access to food and water on a 12-hour light/dark cycle. All testing occurs during the light phase.

-

Habituation: On the day of testing, mice are transported to the testing room and allowed to acclimate for at least 60 minutes. They are then placed individually into open-field arenas (e.g., 40x40x40 cm) and allowed to habituate for 30-60 minutes.

-

Drug Administration:

-

The test compound (e.g., mGluR2/3 agonist LY379268, 0.3-10 mg/kg) or vehicle (e.g., saline) is administered via intraperitoneal (IP) injection.

-

After a predetermined pretreatment time (e.g., 30 minutes), the NMDA antagonist (e.g., MK-801, 0.3 mg/kg) or vehicle is administered via IP injection.

-

-

Behavioral Recording: Immediately following the second injection, locomotor activity is recorded for 60-120 minutes using an automated video-tracking system (e.g., EthoVision XT, ANY-maze). The primary measure is total distance traveled (in cm).

-

Data Analysis: Data are typically analyzed using a two-way ANOVA (Treatment Group x Time) followed by post-hoc tests (e.g., Tukey's or Dunnett's) to compare individual groups. A significant reduction in MK-801-induced hyperlocomotion by the test compound is indicative of antipsychotic-like activity.

Synthesis and Future Directions

The journey of mGluR2/3 agonists from promising therapeutic targets to clinical disappointment underscores the complexity of schizophrenia's pathophysiology. The discrepancy between robust preclinical data and Phase III failure may be attributable to several factors:

-

Patient Heterogeneity: Schizophrenia is a clinically diverse disorder, and it is possible that mGluR2/3 agonists are effective only in a specific subpopulation of patients not identified in broad clinical trials.[6]

-

Receptor Complexity: The opposing presynaptic and postsynaptic actions, and the distinct roles of mGluR2 and mGluR3, may mean that broad agonism is not the optimal therapeutic strategy.[6] Preclinical evidence suggests targeting mGluR2 is key for antipsychotic effects, while postmortem data points to a deficit in mGluR3 signaling.[4][15]

-

Limitations of Animal Models: While useful, pharmacological models in rodents may not fully recapitulate the complex neurodevelopmental and cognitive aspects of schizophrenia in humans.[16]

The initial hypothesis—that reducing glutamate release via presynaptic mGluR2/3 would ameliorate symptoms stemming from NMDA receptor hypofunction—remains a compelling therapeutic rationale.

Future research in this area is focused on more refined approaches:

-

Receptor-Selective Ligands: The development of compounds that can selectively activate mGluR2 or mGluR3 is crucial to dissect their individual contributions and therapeutic potential.[6]

-

Positive Allosteric Modulators (PAMs): PAMs offer a more nuanced approach than direct agonists. They do not activate the receptor on their own but enhance its response to the endogenous agonist (glutamate or NAAG). mGluR2-selective PAMs have shown promise in preclinical models and may offer a better safety and efficacy profile.[19]

-

Biomarker-Guided Trials: Identifying biomarkers related to glutamate function or mGluR3 expression could help select patient populations most likely to respond to this class of drugs, enabling more targeted and potentially successful clinical trials.[8]

While the first generation of mGluR2/3 agonists did not succeed as a broad treatment for schizophrenia, the target remains highly relevant to the glutamate hypothesis of the disorder. A deeper understanding of the distinct roles of mGluR2 and mGluR3, coupled with the development of more selective pharmacological tools, may yet unlock the therapeutic potential of modulating this critical synaptic control point.

References

- 1. The glutamate hypothesis of schizophrenia: evidence from human brain tissue studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]

- 3. psychiatryonline.org [psychiatryonline.org]

- 4. Differential expression of metabotropic glutamate receptor 2 and 3 in schizophrenia: a mechanism for antipsychotic drug action? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical pharmacology of mGlu2/3 receptor agonists: novel agents for schizophrenia? | Semantic Scholar [semanticscholar.org]

- 8. Metabotropic Glutamate Receptors As Emerging Targets for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The group II metabotropic glutamate receptor 3 (mGluR3, mGlu3, GRM3): expression, function and involvement in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. psychiatryonline.org [psychiatryonline.org]

- 12. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Effects of the mGlu2/3 receptor agonist LY379268 on two models of disturbed auditory evoked brain oscillations in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Differential expression of metabotropic glutamate receptors 2 and 3 in schizophrenia: a mechanism for antipsychotic drug action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabotropic glutamate receptor mGluR2/3 and mGluR5 binding in the anterior cingulate cortex in psychotic and nonpsychotic depression, bipolar disorder and schizophrenia: implications for novel mGluR-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Promise of mGluR2/3 activators in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Pomaglumetad Methionil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomaglumetad methionil (formerly known as LY2140023) is a prodrug of the potent and selective metabotropic glutamate receptor 2 and 3 (mGluR2/3) agonist, pomaglumetad (LY404039). Developed as a potential novel treatment for schizophrenia, its mechanism of action centers on modulating the glutamatergic system, offering a theoretical advantage over traditional antipsychotics that primarily target dopaminergic pathways.[1][2][3] This technical guide provides an in-depth overview of the preclinical pharmacology of pomaglumetad methionil, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to support further research and development in this area.

Introduction

Schizophrenia is a complex neuropsychiatric disorder where dysregulation of the glutamatergic system is increasingly implicated.[4][5] Pomaglumetad methionil represents a therapeutic approach aimed at restoring glutamate homeostasis. As a prodrug, it was designed to overcome the poor oral bioavailability of its active moiety, pomaglumetad.[1][6] Pomaglumetad methionil is rapidly absorbed and hydrolyzed to pomaglumetad, which then acts as a selective agonist at mGluR2 and mGluR3.[5] These receptors are predominantly located presynaptically in key brain regions associated with schizophrenia, such as the limbic and forebrain areas, where their activation leads to a reduction in glutamate release.[1][2]

Mechanism of Action and Receptor Binding Profile

Pomaglumetad is a highly selective agonist for the group II metabotropic glutamate receptors, mGluR2 and mGluR3.[1][2] It displays nanomolar potency at these receptors with a significantly lower affinity for other glutamate receptors and neurotransmitter systems, suggesting a targeted mechanism of action with a potentially favorable side-effect profile.[1][2] Pomaglumetad methionil itself is an inactive prodrug, with Ki values greater than 100 μM for mGluR2/3.[1]

Data Presentation: Receptor Binding Affinity

| Receptor | Ligand | Species | Ki (nM) | Reference |

| mGluR2 | Pomaglumetad (LY-404039) | Human (cloned) | 149 ± 11 | [1] |

| mGluR3 | Pomaglumetad (LY-404039) | Human (cloned) | 92 ± 14 | [1] |

Note: Pomaglumetad has been shown to have no significant affinity for other metabotropic glutamate receptors, ionotropic NMDA receptors, kainate receptors, or various other neurotransmitter receptors including adrenergic, benzodiazepine/GABAergic, histaminergic, and muscarinic receptors.[1]

Signaling Pathway

Activation of the Gi/o-coupled mGluR2 and mGluR3 by pomaglumetad initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the production of cyclic AMP (cAMP). The primary therapeutic effect is believed to stem from the presynaptic location of these receptors on glutamatergic neurons. Their activation inhibits voltage-gated calcium channels, which subsequently reduces the release of glutamate into the synaptic cleft. This modulation of excessive glutamatergic transmission is hypothesized to underlie its antipsychotic effects.

Caption: Pomaglumetad's activation of presynaptic mGluR2/3 and subsequent signaling cascade.

Preclinical Pharmacokinetics

Pomaglumetad methionil was developed to improve the oral bioavailability of pomaglumetad. In humans, the bioavailability of pomaglumetad is low (around 3%), whereas its prodrug, pomaglumetad methionil, exhibits a significantly higher oral bioavailability of approximately 49%.[1][7] Preclinical pharmacokinetic studies have been primarily conducted in rodents.

Data Presentation: Pharmacokinetic Parameters

| Parameter | Pomaglumetad (in Rats) | Pomaglumetad Methionil (in Humans) | Pomaglumetad (in Humans, from Prodrug) | Reference |

| Route of Administration | Intravenous (IV) | Oral | Oral | [1][7][8] |

| Oral Bioavailability | 63% | ~49% | N/A | [1][7] |

| AUC0-24 | 2.9 µg*h/mL (IV) | Not Available | Not Available | [1] |

| Cmax | 7.5 µg/mL (IV) | Not Available | Not Available | [1] |

| Elimination Half-life | Not Available | 1.5 - 2.4 hours | 2 - 6.2 hours | [7][8] |

Preclinical Efficacy in Animal Models

The antipsychotic potential of pomaglumetad methionil has been evaluated in various animal models. A key model used in its preclinical assessment is the methylazoxymethanol acetate (MAM) neurodevelopmental model of schizophrenia in rats. This model recapitulates certain neurophysiological and behavioral deficits observed in schizophrenia, including hyperactivity of the dopamine system.

Data Presentation: Efficacy in the MAM Rat Model of Schizophrenia

| Animal Model | Treatment | Dosing | Key Findings | Reference |

| MAM Rat Model | Pomaglumetad Methionil | 1, 3, 10 mg/kg, i.p. | Dose-dependently reduced the number of spontaneously active dopamine neurons in the ventral tegmental area (VTA) to control levels. This effect was not observed in saline-treated control rats. | [2][4] |

| MAM Rat Model | Pomaglumetad Methionil | 1 and 3 mg/kg, i.p. | Increased novel object recognition in MAM rats without affecting control rats. | [4] |

| Normal Rats (Restraint Stress) | Pomaglumetad Methionil | 3 mg/kg, i.p. | Prevented the restraint-induced increase in VTA dopamine neuron activity. | [4] |

Experimental Protocols

MAM Neurodevelopmental Model of Schizophrenia

This protocol describes the induction of the MAM phenotype in rats, which is used to model schizophrenia-like symptoms.

Objective: To create a neurodevelopmental model of schizophrenia in rats characterized by dopamine system hyperactivity.

Materials:

-

Pregnant Sprague-Dawley rats (gestational day 17)

-

Methylazoxymethanol acetate (MAM)

-

Sterile saline

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

On gestational day 17, pregnant dams are briefly anesthetized.

-

A single i.p. injection of MAM (typically 25 mg/kg) or vehicle (saline) is administered.

-

The dams are allowed to recover and give birth naturally.

-

The offspring are weaned at the appropriate time and housed under standard laboratory conditions.

-

Behavioral and neurophysiological experiments are conducted on the adult offspring.

Caption: Experimental workflow for the generation of the MAM rat model of schizophrenia.

In Vivo Electrophysiology in the VTA

This protocol outlines the procedure for measuring the activity of dopamine neurons in the ventral tegmental area (VTA) of anesthetized rats.

Objective: To assess the effect of pomaglumetad methionil on the population activity of VTA dopamine neurons.

Procedure:

-

Adult MAM and control rats are anesthetized.

-

Pomaglumetad methionil (1, 3, or 10 mg/kg, i.p.) or vehicle is administered 30 minutes prior to recording.

-

The rat is placed in a stereotaxic frame, and a craniotomy is performed over the VTA.

-

A recording electrode is lowered into the VTA.

-

The number of spontaneously firing dopamine neurons is counted as the electrode is advanced through a grid-like pattern within the VTA.

-

The firing rate and bursting activity of identified dopamine neurons are analyzed.

cAMP Functional Assay (General Protocol)

This protocol describes a general method for assessing the functional activity of mGluR2/3 agonists by measuring changes in intracellular cAMP levels.

Objective: To determine the potency and efficacy of pomaglumetad in inhibiting adenylyl cyclase activity.

Materials:

-

Cells expressing recombinant human mGluR2 or mGluR3 (e.g., CHO or HEK293 cells)

-

Forskolin (an adenylyl cyclase activator)

-

Pomaglumetad (LY-404039) at various concentrations

-

cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

-

Cells are cultured and plated in appropriate assay plates.

-

Cells are pre-incubated with varying concentrations of pomaglumetad.

-

Adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a suitable assay kit.

-

The inhibitory effect of pomaglumetad on forskolin-stimulated cAMP accumulation is quantified to determine its IC50 value.

Preclinical Safety and Toxicology

Detailed preclinical toxicology data, such as LD50 values and comprehensive safety pharmacology studies for pomaglumetad methionil, are not extensively available in the public domain. However, information from clinical trials provides insights into its safety profile. In human studies, pomaglumetad methionil was generally found to be safe and tolerable.[1]

Commonly reported adverse effects in clinical trials include:

-

Insomnia

-

Nausea

-

Headache

-

Somnolence

Unlike many atypical antipsychotics, pomaglumetad methionil was not associated with significant weight gain or extrapyramidal symptoms.[2] However, a potential for an increased risk of seizures was noted in some clinical studies.[1]

Conclusion

Pomaglumetad methionil is a selective mGluR2/3 agonist prodrug with a well-defined mechanism of action centered on the modulation of glutamatergic neurotransmission. Preclinical studies, particularly in the MAM rat model of schizophrenia, have demonstrated its potential to normalize dopamine system hyperactivity, a key pathological feature of the disorder. Its favorable pharmacokinetic profile as a prodrug and its distinct safety profile, lacking some of the common side effects of dopaminergic antipsychotics, underscore its novelty. While clinical development has faced challenges, the preclinical pharmacological data for pomaglumetad methionil provide a valuable foundation for the continued exploration of glutamatergic modulators in the treatment of schizophrenia and other neuropsychiatric disorders. Further research into more selective mGluR2 or mGluR3 agonists may build upon the knowledge gained from the development of this compound.

References

- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 2. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Pomaglumetad methionil - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis Pathway of Pomaglumetad Methionil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomaglumetad methionil hydrochloride (LY2140023 hydrochloride) is a prodrug of pomaglumetad (LY404039), a selective agonist for the metabotropic glutamate receptors 2 and 3 (mGluR2/3). Developed to enhance the oral bioavailability of the parent compound, pomaglumetad methionil has been investigated for its potential therapeutic applications in neurological and psychiatric disorders, most notably schizophrenia. This technical guide provides a detailed overview of the chemical synthesis pathway of this compound, including experimental protocols for its key intermediates, quantitative data, and visual representations of the synthetic route.

Overall Synthesis Pathway

The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:

-

Preparation of the bicyclic thioether intermediate, LY-389795.

-

Oxidation of LY-389795 to form the sulfone, pomaglumetad (LY-404039).

-

Amide coupling of pomaglumetad with L-methionine to yield pomaglumetad methionil.

-

Formation of the hydrochloride salt.

This pathway is designed to construct the complex bicyclo[3.1.0]hexane core, introduce the necessary functional groups with the correct stereochemistry, and finally attach the methionine promoiety to enhance pharmacokinetic properties.

Experimental Protocols

Stage 1: Synthesis of (-)-(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid (LY-389795)

The synthesis of the initial bicyclic intermediate, LY-389795, is a complex process that establishes the critical stereochemistry of the final molecule. While specific, detailed public-domain protocols for this exact intermediate are scarce, analogous syntheses of similar bicyclo[3.1.0]hexane structures reported in the medicinal chemistry literature typically involve multi-step sequences. These often begin with a suitable cyclopentene derivative and employ key steps such as cyclopropanation, functional group manipulations, and stereoselective introductions of the amino and carboxylic acid moieties.

Due to the proprietary nature of large-scale manufacturing processes, the exact, optimized industrial synthesis is not publicly available. Research-scale syntheses would likely adapt known methods for constructing such constrained amino acids.

Stage 2: Oxidation of LY-389795 to Pomaglumetad (LY-404039)

The conversion of the thioether in LY-389795 to a sulfone to yield pomaglumetad is a standard oxidation reaction.

Reaction Scheme:

Experimental Protocol:

A typical laboratory-scale procedure for such an oxidation would involve the following steps:

-

Dissolution: LY-389795 is dissolved in a suitable solvent, such as a mixture of acetic acid and water.

-

Oxidation: An oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid, MCPBA), is added to the solution, often at a controlled temperature (e.g., 0-25 °C) to manage the exothermicity of the reaction. The reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS) until completion.

-

Work-up and Isolation: Upon completion, the reaction mixture is quenched, for instance, by the addition of a reducing agent like sodium bisulfite to destroy any excess oxidant. The product, pomaglumetad, may precipitate from the solution or be isolated through extraction and subsequent crystallization.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system to afford pure pomaglumetad.

| Parameter | Value/Condition |

| Starting Material | LY-389795 |

| Oxidizing Agent | Hydrogen Peroxide or MCPBA |

| Solvent | Acetic Acid/Water or similar |

| Temperature | 0-25 °C |

| Typical Yield | High (often >90%) |

| Purification | Recrystallization |

Table 1: Typical Reaction Parameters for the Oxidation of LY-389795.

Stage 3: Amide Coupling of Pomaglumetad (LY-404039) with L-Methionine

The final key synthetic transformation is the formation of an amide bond between the 4-amino group of pomaglumetad and the carboxylic acid of L-methionine. This is a standard peptide coupling reaction.

Reaction Scheme:

Experimental Protocol:

A general procedure for this amide coupling would be as follows, likely requiring protection of the non-reacting functional groups:

-

Protection: The carboxylic acid groups of pomaglumetad and the amino group of L-methionine would likely be protected using standard protecting groups (e.g., ester protection for the carboxylic acids and Boc or Cbz for the amine) to ensure selective amide bond formation.

-

Activation: The carboxylic acid of the protected L-methionine is activated using a suitable coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency.

-

Coupling: The protected pomaglumetad is then added to the activated L-methionine derivative in a suitable aprotic solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM)) and in the presence of a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) to neutralize any acid formed during the reaction. The reaction is stirred at room temperature or slightly elevated temperature until completion.

-

Deprotection: Following the successful coupling, the protecting groups are removed under appropriate conditions (e.g., acidolysis for Boc groups, hydrogenolysis for Cbz groups, and saponification for esters).

-

Purification: The resulting pomaglumetad methionil is then purified using techniques such as chromatography (e.g., ion-exchange or reverse-phase) or crystallization.

| Parameter | Value/Condition |

| Reactants | Protected Pomaglumetad, Protected L-Methionine |

| Coupling Agents | EDC/HOBt, DCC/NHS, or similar |

| Base | TEA, DIPEA |

| Solvent | DMF, DCM |

| Deprotection | Acidic or basic hydrolysis, hydrogenolysis |

| Purification | Chromatography, Crystallization |

Table 2: Typical Reaction Parameters for Amide Coupling.

Stage 4: Formation of the Hydrochloride Salt

To improve its stability and handling properties, pomaglumetad methionil is typically converted to its hydrochloride salt.

Experimental Protocol:

-

The free base of pomaglumetad methionil is dissolved in a suitable solvent, such as isopropanol or ethanol.

-

A solution of hydrochloric acid in a solvent like isopropanol or diethyl ether is added dropwise with stirring.

-

The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Conclusion

The synthesis of this compound is a challenging but well-defined process rooted in established methodologies of organic and medicinal chemistry. The key steps involve the stereocontrolled synthesis of a complex bicyclic amino acid precursor, a standard oxidation to the corresponding sulfone, and a final peptide coupling to attach the methionine promoiety. While the large-scale, optimized industrial synthesis remains proprietary, the pathway and the chemistry involved are accessible through an understanding of fundamental organic reactions. This guide provides a framework for researchers and drug development professionals to understand the synthetic route to this important investigational compound.

Structural Analysis of Pomaglumetad Methionil Binding to mGluR2/3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomaglumetad methionil, a prodrug of the potent and selective metabotropic glutamate receptor 2 and 3 (mGluR2/3) agonist LY404039, has been a subject of significant interest in the development of novel therapeutics for neuropsychiatric disorders. Understanding the structural basis of its interaction with mGluR2 and mGluR3 is paramount for designing next-generation ligands with improved efficacy and selectivity. This technical guide provides a comprehensive overview of the structural analysis of pomaglumetad methionil's binding to its target receptors. While a direct co-crystal or cryo-electron microscopy (cryo-EM) structure of pomaglumetad methionil or its active form, LY404039, with mGluR2 or mGluR3 is not yet publicly available, this guide leverages existing structural data of these receptors with other orthosteric agonists, quantitative binding data, and molecular modeling principles to elucidate the binding mechanism. Detailed experimental protocols for structural and functional characterization are also provided to facilitate further research in this area.

Introduction to Pomaglumetad Methionil and mGluR2/3

Pomaglumetad methionil (LY2140023) is an orally bioavailable prodrug that is rapidly converted to its active metabolite, LY404039, in the body.[1] LY404039 acts as a selective agonist at mGluR2 and mGluR3, which are Group II metabotropic glutamate receptors.[2] These receptors are G-protein coupled receptors (GPCRs) that play a crucial modulatory role in glutamatergic neurotransmission.[3] Primarily located presynaptically, their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, ultimately reducing glutamate release.[4][5] This mechanism of action has positioned mGluR2/3 agonists as potential treatments for conditions associated with glutamate excitotoxicity, such as schizophrenia.[6]

Quantitative Binding and Functional Data

The binding affinity and functional potency of LY404039 have been characterized in various in vitro and cellular assays. These quantitative data are essential for understanding its pharmacological profile.

| Parameter | Receptor | Value | Assay Type | Reference |

| Binding Affinity (Ki) | ||||

| Human mGluR2 | 149 ± 11 nM | Radioligand Binding Assay | [2] | |

| Human mGluR3 | 92 ± 14 nM | Radioligand Binding Assay | [2] | |

| Functional Potency (EC50) | ||||

| Human mGluR2 | 23 nM | Forskolin-stimulated cAMP formation | [7] | |

| Human mGluR3 | 48 nM | Forskolin-stimulated cAMP formation | [7] |

Structural Basis of Orthosteric Agonist Binding to mGluR2/3

The mGluR family possesses a large extracellular domain (ECD) that contains the orthosteric binding site, often referred to as the "Venus flytrap" domain (VFT).[8] This domain is connected to the seven-transmembrane (7TM) domain by a cysteine-rich domain (CRD).[8] Agonist binding to the VFT induces a conformational change that is transmitted to the 7TM domain, leading to G-protein activation.[9]

The Orthosteric Binding Pocket

Based on the cryo-EM structure of mGluR3 in complex with the selective agonist LY2794193, we can infer the key features of the orthosteric binding pocket that accommodates agonists like LY404039.[10] The binding site is located in the cleft between the two lobes (LB1 and LB2) of the VFT domain.

Key Interacting Residues (Inferred for LY404039)

While a definitive structure with LY404039 is unavailable, molecular docking studies and analysis of related agonist-bound structures suggest that the binding of LY404039 to mGluR2 and mGluR3 is mediated by a series of hydrogen bonds and electrostatic interactions with conserved residues within the VFT. The carboxylate and amino groups of the glutamate-like scaffold of LY404039 are predicted to be critical for these interactions.

Based on the mGluR3-agonist structure and mutagenesis data from related receptors, the following residues are likely to be key for LY404039 binding:[4][10]

| Receptor | Lobe | Key Residue | Predicted Interaction with LY404039 |

| mGluR2/3 | LB1 | Arginine (e.g., R68 in mGluR3) | Salt bridge with the α-carboxylate group |

| LB1 | Threonine (e.g., T174 in mGluR3) | Hydrogen bond with the α-amino group | |

| LB1 | Lysine (e.g., K389 in mGluR3) | Interaction with the distal carboxylate group | |

| LB2 | Aspartate (e.g., D301 in mGluR3) | Hydrogen bond with the α-amino group | |

| LB2 | Tyrosine (e.g., Y222 in mGluR3) | Aromatic interaction with the ligand scaffold |

Note: The exact residue numbers may vary slightly between mGluR2 and mGluR3 and across species.

Agonist-Induced Conformational Changes

The binding of an orthosteric agonist like LY404039 induces a significant conformational change in the mGluR2/3 dimer. This process involves the closure of the VFT domains, bringing the two lobes closer together.[8] This initial binding event triggers a reorientation of the dimer interface, which is propagated through the CRDs to the 7TM domains, ultimately leading to the activation of the intracellular G-protein signaling cascade.

Signaling Pathways and Experimental Workflows

The activation of mGluR2/3 by pomaglumetad methionil (via LY404039) initiates a cascade of intracellular events. The experimental workflows to study these pathways and the receptor's structure are complex and multi-faceted.

mGluR2/3 Signaling Pathway

Caption: mGluR2/3 signaling cascade initiated by pomaglumetad methionil.

Experimental Workflow for Structural Analysis

Caption: General workflow for the structural analysis of mGluR2/3.

Detailed Experimental Protocols

mGluR2/3 Expression and Purification for Structural Studies

-

Construct Design: The full-length rat or human mGluR2 or mGluR3 gene is cloned into a baculovirus expression vector (e.g., pFastBac). A C-terminal tag, such as a Twin-Strep-tag or a combination of a fluorescent protein (e.g., mVenus) and an affinity tag, is often included to facilitate purification and monitoring.

-

Baculovirus Generation: The expression construct is transformed into DH10Bac E. coli to generate a bacmid. The bacmid is then transfected into insect cells (e.g., Spodoptera frugiperda Sf9) to produce a P1 viral stock, which is subsequently amplified to a high-titer P2 stock.

-

Protein Expression: Large-scale cultures of insect cells (e.g., Sf9 or Trichoplusia ni Tni) are infected with the P2 viral stock. Cells are harvested by centrifugation after a suitable expression period (typically 48-72 hours post-infection).

-

Membrane Preparation and Solubilization: Cell pellets are resuspended in a lysis buffer containing protease inhibitors. After cell lysis (e.g., by douncing or sonication), the cell debris is removed by low-speed centrifugation, and the membrane fraction is collected by ultracentrifugation. The membrane pellet is resuspended and solubilized with a suitable detergent (e.g., lauryl maltose neopentyl glycol (LMNG) supplemented with cholesteryl hemisuccinate (CHS)).

-

Affinity Purification: The solubilized receptor is purified using affinity chromatography based on the C-terminal tag (e.g., Strep-Tactin resin for a Strep-tag). The column is washed extensively to remove non-specifically bound proteins.

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography (SEC) to separate the properly folded, dimeric receptor from aggregates and other impurities. The quality of the purified protein is assessed by SDS-PAGE and analytical SEC.

Cryo-Electron Microscopy of an mGluR-Agonist Complex

-

Complex Formation: The purified mGluR2 or mGluR3 is incubated with a saturating concentration of the orthosteric agonist (e.g., LY404039) to form a stable complex.

-

Grid Preparation: A small volume (typically 3-4 µL) of the protein-ligand complex is applied to a glow-discharged cryo-EM grid (e.g., C-flat or Quantifoil). The grid is then blotted to create a thin film of the solution and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., a Vitrobot).

-

Data Acquisition: The frozen grids are loaded into a transmission electron microscope (TEM) equipped with a direct electron detector. A large dataset of movie micrographs is collected automatically using data acquisition software (e.g., EPU or SerialEM).

-

Image Processing: The movie frames are aligned to correct for beam-induced motion. The contrast transfer function (CTF) of each micrograph is estimated. Particles (individual receptor complexes) are picked from the micrographs, extracted, and subjected to 2D classification to remove junk particles. A 3D initial model is generated, and the particles are subjected to 3D classification and refinement to obtain a high-resolution 3D reconstruction of the receptor-agonist complex.

-

Model Building and Refinement: An atomic model of the receptor-agonist complex is built into the cryo-EM density map using molecular modeling software (e.g., Coot) and refined using programs like Phenix or Refmac.

Conclusion

The structural analysis of pomaglumetad methionil's binding to mGluR2 and mGluR3 is crucial for advancing our understanding of its mechanism of action and for the rational design of new therapeutic agents. Although a direct high-resolution structure of the complex is not yet available, this guide provides a comprehensive framework based on existing data for similar agonists and established experimental methodologies. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers in the field, facilitating further structural and functional studies aimed at elucidating the intricate details of this important drug-receptor interaction. Future cryo-EM or X-ray crystallography studies on the pomaglumetad methionil (or LY404039)-mGluR2/3 complex will be instrumental in validating and refining our current understanding.

References

- 1. Agonists and allosteric modulators promote signaling from different metabotropic glutamate receptor 5 conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutagenesis and molecular modeling of the orthosteric binding site of the mGlu2 receptor determining interactions of the group II receptor antagonist (3)H-HYDIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure and association behaviour of the GluR2 amino-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabotropic glutamate receptors, mGluR2 and mGluR3, show unique postsynaptic, presynaptic and glial localizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis of the activation of metabotropic glutamate receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Three-state Solution for Glutamate Receptor Structure – Bartesaghi Lab [cryoem.cs.duke.edu]

- 9. Metabotropic glutamate receptor homo- and heterodimers exhibit distinct responses to orthosteric and allosteric ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

early-phase clinical trials of LY2140023 in psychosis

An In-depth Technical Guide to the Early-Phase Clinical Development of LY2140023 (Pomaglumetad Methionil) in Psychosis

Introduction: Targeting Glutamate in Schizophrenia

For decades, the primary therapeutic strategy for schizophrenia has centered on the dopamine hypothesis, with all approved antipsychotic medications exhibiting antagonist activity at the dopamine D2 receptor.[1] While effective for many patients' positive symptoms, such as hallucinations and delusions, these agents often fall short in treating the negative and cognitive symptoms that significantly impair functioning.[1] Furthermore, dopamine-blocking drugs can be associated with burdensome side effects, including extrapyramidal symptoms (EPS), metabolic dysregulation, and hyperprolactinemia.[1]

This therapeutic gap spurred research into alternative pathophysiological models, leading to a focus on the glutamatergic system.[2][3] The glutamate hypothesis of schizophrenia posits that dysregulated glutamate neurotransmission contributes to the symptoms of the disorder.[2] This led to the development of novel therapeutic agents targeting glutamate receptors. One such agent was LY2140023, also known as pomaglumetad methionil, a selective agonist for metabotropic glutamate 2/3 (mGlu2/3) receptors.[3][4] This document provides a detailed technical overview of the early-phase clinical trials designed to evaluate its efficacy, safety, and mechanism of action in patients with schizophrenia.

Mechanism of Action of LY2140023

LY2140023 is an oral prodrug that is efficiently hydrolyzed in the body to its active metabolite, LY404039.[1][4][5] LY404039 is a potent and selective agonist for mGlu2 and mGlu3 receptors.[3][6] These receptors are G-protein coupled receptors that are primarily located presynaptically on glutamatergic neurons, particularly in limbic and cortical brain regions implicated in schizophrenia.[4][5]

Activation of these autoreceptors leads to a reduction in the presynaptic release of glutamate.[3][4] This mechanism is hypothesized to normalize the hyperactivity of cortical pyramidal neurons thought to underlie psychosis, representing a fundamentally different approach from the postsynaptic dopamine receptor blockade of conventional antipsychotics.[5][7] Notably, LY404039 has no significant affinity for dopamine or serotonin receptors, suggesting a potential for a distinct and improved side-effect profile.[4][5]

Early-Phase Clinical Trial Program

The clinical development of LY2140023 involved several key Phase 2 studies designed to establish proof-of-concept, determine optimal dosing, and assess its long-term safety profile.

Experimental Protocols

The early-phase trials for LY2140023 shared common design elements, including multicenter, randomized, and controlled methodologies. A generalized workflow for these studies is depicted below.

Key Methodological Details:

-

Patient Population: Adult patients (typically 18-65 years) with a DSM-IV diagnosis of schizophrenia.[8] Some studies focused on patients experiencing an acute exacerbation of symptoms, while others targeted those with prominent negative symptoms.[8][9]

-

Primary Efficacy Endpoint: The most common primary outcome was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[5][8]

-

Key Secondary Endpoints: These often included the Clinical Global Impression-Severity (CGI-S) score, responder rates (e.g., ≥25% decrease in PANSS total score), and changes in PANSS subscales (positive and negative).[5]

-

Safety and Tolerability Assessments: Safety was monitored through the recording of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), vital signs, laboratory tests, and assessments for extrapyramidal symptoms (EPS) and weight change.[9][10]

Summary of Key Phase 2 Trial Results

The clinical journey of LY2140023 was marked by initial promise followed by subsequent setbacks. The quantitative outcomes from major published early-phase studies are summarized below.

Table 1: Efficacy Outcomes in Phase 2 Placebo-Controlled Trials

| Study (Reference) | Treatment Groups | Duration | N | Baseline PANSS (Mean) | Change in PANSS Total Score (Mean) | p-value vs. Placebo |

| Proof-of-Concept [5] | LY2140023 40mg BID | 4 Weeks | ~65 | ~87 | -20.6 | < 0.001 |

| Olanzapine 15mg QD | 4 Weeks | ~65 | ~87 | -22.3 | < 0.001 | |

| Placebo | 4 Weeks | ~65 | ~87 | -6.7 | - | |

| HBBM Study [8] | LY2140023 40mg BID | 6 Weeks | ~289 | Not Specified | Not Significantly Different from Placebo | 0.154 |

| LY2140023 80mg BID | 6 Weeks | ~289 | Not Specified | Not Significantly Different from Placebo | 0.698 | |

| Risperidone 2mg BID | 6 Weeks | ~145 | Not Specified | Statistically Superior to Placebo | < 0.001 | |

| Placebo | 6 Weeks | ~289 | Not Specified | - | - | |

| HBBR (vs. SOC) [9] | LY2140023 40mg BID | 24 Weeks | 130 | 79.8 | -12.1 | 0.004* |

| Standard of Care (SOC) | 24 Weeks | 131 | 79.0 | -17.6 | - | |

| Note: In the HBBR study, the p-value indicates that the improvement in the SOC group was significantly greater than in the LY2140023 group at the 24-week endpoint. |

Table 2: Safety and Tolerability Profile from Phase 2 Trials

| Adverse Event/Outcome | LY2140023 | Atypical Antipsychotic (SOC/Comparator) | Placebo | Key Findings and Citations |

| Discontinuation (Lack of Efficacy) | 20.8% | 11.5% (SOC) | N/A | Higher discontinuation due to lack of efficacy for LY2140023 in a 24-week study.[9] |

| Discontinuation (Adverse Events) | 17.7% | 14.5% (SOC) | N/A | No significant difference in discontinuation due to AEs compared to SOC.[9] |

| Weight Gain | -0.51 kg (4 wks) | +0.74 kg (Olanzapine, 4 wks) | No change | LY2140023 was not associated with weight gain and showed a slight mean reduction.[5][9] |

| -2.8 kg (24 wks) | +0.4 kg (Aripiprazole, 24 wks) | N/A | A Phase 3 study confirmed a significant weight loss advantage over aripiprazole.[10] | |

| Extrapyramidal Symptoms (EPS) | No difference from placebo | Significantly more (SOC) | No difference | LY2140023 showed a low incidence of EPS, comparable to placebo.[5][9] |

| Prolactin Elevation | No difference from placebo | N/A | No difference | Unlike many atypical antipsychotics, LY2140023 was not associated with prolactin elevation.[2][5] |

| Common TEAEs (>SOC) | Vomiting, Agitation, Dyspepsia | Akathisia, Weight Gain | N/A | The side-effect profile was distinct from dopamine-blocking agents.[9][11] |

| Convulsions/Seizures | Reported in some patients | N/A | N/A | A potential association with seizures was identified as a safety concern requiring further study.[11][12] |

Discussion and Conclusion

The early clinical development of LY2140023 represented a significant effort to validate the glutamate hypothesis of schizophrenia and offer a novel, non-dopaminergic treatment. The initial proof-of-concept study was highly encouraging, showing robust efficacy on par with olanzapine for both positive and negative symptoms, coupled with a favorable side-effect profile devoid of weight gain, EPS, and prolactin elevation.[2][5]

However, these promising results were not replicated in subsequent, larger Phase 2 and Phase 3 trials.[8][11] The HBBM study, for instance, failed to show a statistically significant separation from placebo for either dose of LY2140023, while the active comparator, risperidone, demonstrated clear efficacy.[8] A long-term safety study (HBBR) also found that while the drug was generally well-tolerated, it was associated with a higher rate of discontinuation due to lack of efficacy compared to the standard of care.[9] Ultimately, the failure to consistently demonstrate efficacy led to the termination of its clinical development for schizophrenia.[7]

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. Activation of mGlu2/3 receptors as a new approach to treat schizophrenia: a randomized Phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pomgulated methionil (LY2140023) in schizophrenia patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. cmgm-new.stanford.edu [cmgm-new.stanford.edu]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 8. A Double-Blind, Placebo-Controlled Comparator Study of LY2140023 monohydrate in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical development of pomaglumetad methionil: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Pomaglumetad Methionil Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for pomaglumetad methionil hydrochloride (LY2140023 hydrochloride). The information is compiled to assist researchers and drug development professionals in formulating and handling this investigational compound.

Pomaglumetad methionil is an oral prodrug of pomaglumetad (LY404039), a selective agonist for the metabotropic glutamate receptor subtypes mGluR2 and mGluR3.[1] It has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, such as schizophrenia.[1][2][3][4] As a prodrug, pomaglumetad methionil is designed to have improved oral absorption and bioavailability compared to the active compound.[1]

Solubility Data

The solubility of this compound has been determined in various solvent systems, which is critical for in vitro and in vivo experimental design.

| Solvent System | Solubility | Observations |

| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL (62.05 mM) | Ultrasonication may be required for dissolution.[5] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.21 mM) | Results in a clear solution.[6] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.21 mM) | Results in a clear solution.[6] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.21 mM) | Results in a clear solution.[6] |

Stability Data

Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions for stock solutions.

| Storage Temperature | Duration | Storage Conditions |

| -80°C | 6 months | Stored under nitrogen.[6] |

| -20°C | 1 month | Stored under nitrogen.[6] |

| -20°C (Powder) | 3 years | - |

| -80°C (In solvent) | 1 year | - |